Acetic acid, 2-(tributylstannyl)-, methyl ester

Descripción general

Descripción

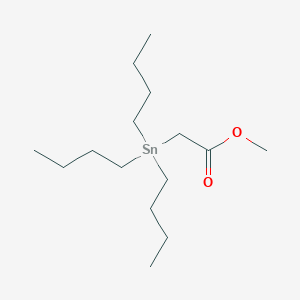

Acetic acid, 2-(tributylstannyl)-, methyl ester is an organotin compound that features a tin atom bonded to three butyl groups and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (tributylstannyl)-, methyl ester typically involves the esterification of acetic acid with methanol in the presence of a catalyst. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

CH3COOH+CH3OH→CH3COOCH3+H2O

For the stannylation process, tributylstannyl chloride is reacted with the ester in the presence of a base such as pyridine or triethylamine. The reaction conditions typically involve refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of acetic acid, (tributylstannyl)-, methyl ester may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid, 2-(tributylstannyl)-, methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding acetic acid and methanol.

Substitution: The stannyl group can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of tin, or reduction to yield tin hydrides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as halides or organometallic reagents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Acetic acid and methanol.

Substitution: Various organotin compounds depending on the nucleophile used.

Oxidation: Tin oxides or other oxidized tin species.

Reduction: Tin hydrides or lower oxidation state tin compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Acetic acid, 2-(tributylstannyl)-, methyl ester is primarily used as a reagent in organic synthesis. Its stannyl group allows it to participate in various reactions:

- Substitution Reactions : The tributylstannyl group can undergo nucleophilic substitution reactions, facilitating the formation of new carbon-silicon or carbon-tin bonds.

- Hydrolysis : The ester bond can be hydrolyzed to yield acetic acid and methanol, which are valuable intermediates in organic synthesis.

- Oxidation and Reduction : The compound can be oxidized to form different oxidation states of tin or reduced to yield tin hydrides, which are useful in further synthetic pathways .

Case Study: Synthesis of Organotin Compounds

A study demonstrated the utility of this compound in synthesizing novel organotin compounds with potential applications in catalysis and materials science. The stannyl group was shown to enhance the reactivity of the resulting compounds compared to similar esters lacking the stannyl functionality .

Materials Science

In materials science, this compound is employed in the development of organotin polymers. These polymers exhibit unique properties such as:

- Thermal Stability : The presence of tin enhances thermal stability compared to conventional polymers.

- Biocompatibility : Some organotin polymers derived from this compound have been investigated for their biocompatibility, making them suitable for biomedical applications .

Biological Studies

Research has explored the potential biological activity of this compound. Its interactions with biomolecules have been investigated for possible therapeutic applications:

- Antiviral Activity : Some studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication mechanisms.

- Cellular Interactions : The stannyl group may facilitate interactions with cellular components, potentially leading to novel therapeutic agents .

Case Study: Antiviral Mechanisms

A case study focused on the antiviral properties of organotin compounds derived from this compound revealed significant inhibition of viral replication in vitro. The study highlighted the importance of the stannyl group in enhancing biological activity compared to traditional antiviral agents .

Mecanismo De Acción

The mechanism of action of acetic acid, (tributylstannyl)-, methyl ester involves its interaction with various molecular targets. The stannyl group can form bonds with nucleophilic centers in organic molecules, facilitating substitution reactions. The ester functional group can undergo hydrolysis, releasing acetic acid and methanol, which can further participate in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Acetic acid, methyl ester: Similar ester functional group but lacks the stannyl group.

Tributylstannyl chloride: Contains the stannyl group but lacks the ester functional group.

Acetic acid, (tributylstannyl)-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Acetic acid, 2-(tributylstannyl)-, methyl ester is unique due to the combination of the stannyl group and the ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.

Actividad Biológica

Acetic acid, 2-(tributylstannyl)-, methyl ester (CAS No. 18365-23-6) is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications in chemistry and biology, particularly due to their unique mechanisms of action. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and research findings.

- Molecular Formula : CHOSn

- Molecular Weight : 314.09 g/mol

- Structure : The compound consists of a methyl ester linked to a tributylstannyl group, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to the tributylstannyl moiety. Organotin compounds can interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : Organotin compounds can inhibit enzymes by binding to active sites or altering enzyme conformation.

- Membrane Disruption : The hydrophobic nature of the tributyl groups allows these compounds to integrate into lipid membranes, potentially disrupting cellular integrity.

- Signal Transduction Modulation : These compounds may interfere with signaling pathways by altering receptor activity or second messenger systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.

Case Studies

- Antimicrobial Efficacy :

- A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Against Cancer Cells :

- In a cell line study using human breast cancer cells (MCF-7), this compound showed an IC value of 15 µM after 48 hours of exposure.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:

- Synthesis Improvements : Enhanced synthetic routes have been developed to increase yield and purity, facilitating further biological testing.

- Structure-Activity Relationship (SAR) : Modifications to the tributyl group have been explored to improve potency and selectivity for specific biological targets.

Data Tables

| Biological Activity | Test System | Result |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL |

| E. coli | MIC = 32 µg/mL | |

| Cytotoxicity | MCF-7 | IC = 15 µM |

Propiedades

IUPAC Name |

methyl 2-tributylstannylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5O2.Sn/c3*1-3-4-2;1-3(4)5-2;/h3*1,3-4H2,2H3;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYFRGSCPCRYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466728 | |

| Record name | Acetic acid, (tributylstannyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18365-23-6 | |

| Record name | Acetic acid, (tributylstannyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.